N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that combines the structural features of indazole and benzo[c][1,2,5]thiadiazole
Scientific Research Applications
N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Future Directions
The future research directions could involve exploring the compound’s potential applications in various fields. For instance, its use as a potential visible-light organophotocatalyst could be investigated . Additionally, the development of novel synthetic routes and the optimization of existing ones could be another area of focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the coupling of an indazole derivative with a benzo[c][1,2,5]thiadiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moiety, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: This compound shares structural similarities with N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide and also exhibits kinase inhibitory activity.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their electron-withdrawing properties and are used in the development of organic semiconductors.
Uniqueness
This compound is unique due to its combined structural features of indazole and benzo[c][1,2,5]thiadiazole, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAZTMBEWVQUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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